2-Ethoxy-2,3,3,3-tetrafluoropropanamide
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Overview
Description
2-Ethoxy-2,3,3,3-tetrafluoropropanamide is a chemical compound with the linear formula C5H7F4NO2 . It has a molecular weight of 189.111 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of 2-Ethoxy-2,3,3,3-tetrafluoropropanamide is represented by the linear formula C5H7F4NO2 . The average mass of the molecule is 189.108 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Ethoxy-2,3,3,3-tetrafluoropropanamide are not fully documented. The compound has a molecular weight of 189.111 . For more detailed information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer.Scientific Research Applications
Aldol Reactions and Boryl Enolates
The boryl enolate of N,N-dialkyl-2,3,3,3-tetrafluoropropanamide, when treated with various aldehydes, yields 2-fluoro-3-hydroxy-2-trifluoromethylalkanamides with high selectivity and yields. This showcases its potential in organic synthesis, particularly in aldol reactions (Kuroboshi & Ishihara, 1990).
Diastereoselective Reductive Coupling
In a diastereoselective reductive coupling process, 2-bromo-2,3,3,3-tetrafluoropropanamide reacts with aldehydes under specific conditions to produce alpha-fluoro-alpha-(trifluoromethyl)-beta-hydroxy amides. This process highlights its utility in creating specific stereochemical configurations in chemical compounds (Sato et al., 2004).
Photodynamic Therapy
2-Ethoxy-2,3,3,3-tetrafluoropropanamide derivatives are explored in photodynamic therapy (PDT) for cancer treatment. Zinc(ii) phthalocyanines bearing ethoxy groups derived from 2-ethoxy-2,3,3,3-tetrafluoropropanamide show potential as photosensitizers in PDT, indicating its biomedical application (Çakır et al., 2015).
Lithium-Ion Battery Safety
A derivative of 2-ethoxy-2,3,3,3-tetrafluoropropanamide, namely (Ethoxy)pentafluorocyclotriphosphazene, is being used as a flame-retardant additive in lithium-ion batteries. Its inclusion enhances safety by reducing flammability, showcasing its role in improving the safety of electronic devices (Xia et al., 2015).
Synthesis of Ethers and Oligoethers
Trifluorovinyl ethers, where the ethoxy group is part of the molecule, have been synthesized from the corresponding sodium alkoxide and hexafluoropropene oxide. These ethers are utilized in various chemical applications, demonstrating the versatility of 2-ethoxy-2,3,3,3-tetrafluoropropanamide in synthesizing functionalized hydrocarbon ether groups (Lousenberg & Shoichet, 1997).
Safety and Hazards
properties
IUPAC Name |
2-ethoxy-2,3,3,3-tetrafluoropropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F4NO2/c1-2-12-4(6,3(10)11)5(7,8)9/h2H2,1H3,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPKUKZHFTQYNDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C(=O)N)(C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F4NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxy-2,3,3,3-tetrafluoropropanamide | |
CAS RN |
10186-68-2 |
Source
|
Record name | 2-ETHOXY-2,3,3,3-TETRAFLUORO-PROPIONAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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